Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzoxazole with N-cyclopropyl-2-(cyclohexylamino)-2-oxoethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-thiol: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
Benzoxazole-2-thiol: Similar structure but lacks the cyclohexylamino and cyclopropyl groups.
Benzimidazoline-2-thione: Contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H25N3O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-cyclopropylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C20H25N3O3S/c24-18(21-14-6-2-1-3-7-14)12-23(15-10-11-15)19(25)13-27-20-22-16-8-4-5-9-17(16)26-20/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,21,24) |
InChI Key |
TYZFIEMBFMDOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2CC2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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